Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazines to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures
Scientific Research Applications
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylate: Another derivative with distinct substituents that affect its chemical and biological properties
These comparisons highlight the unique properties of this compound, such as its specific photophysical characteristics and potential therapeutic applications.
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3 |
InChI Key |
NGSVZUYCEZWBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C |
Origin of Product |
United States |
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